Product packaging for Verdamicin(Cat. No.:CAS No. 49863-48-1)

Verdamicin

Cat. No.: B10821054
CAS No.: 49863-48-1
M. Wt: 461.6 g/mol
InChI Key: XUSXOPRDIDWMFO-UHFFFAOYSA-N
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Description

Verdamicin is an aminoglycoside antibiotic originally isolated from the bacterium Micromonospora grisea . Early studies characterized it as a broad-spectrum antibiotic with an in vitro and in vivo activity profile similar to other aminoglycosides like gentamicin and sisomicin, making it a compound of interest in antibacterial research . Its molecular formula is C20H39N5O7, with a molar mass of 461.560 g·mol⁻¹ . Like other aminoglycosides, its antibacterial activity is primarily attributed to its action on the bacterial ribosome. It is known to bind to the 30S ribosomal subunit, which leads to the disruption of protein synthesis and causes misreading of the genetic code, ultimately resulting in bacterial cell death . This mechanism makes it a valuable tool for researchers studying bacterial resistance, antibiotic mechanisms of action, and for use in selective media in microbiology. This compound is provided as a high-purity compound for scientific investigation. This product is For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H39N5O7 B10821054 Verdamicin CAS No. 49863-48-1

Properties

CAS No.

49863-48-1

Molecular Formula

C20H39N5O7

Molecular Weight

461.6 g/mol

IUPAC Name

2-[4,6-diamino-3-[[3-amino-6-(1-aminoethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol

InChI

InChI=1S/C20H39N5O7/c1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19/h5,8-11,13-19,25-28H,4,6-7,21-24H2,1-3H3

InChI Key

XUSXOPRDIDWMFO-UHFFFAOYSA-N

Isomeric SMILES

CC(C1=CC[C@@H]([C@@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N

Canonical SMILES

CC(C1=CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N

Origin of Product

United States

Discovery, Isolation, and Classification of Verdamicin

Historical Account of Verdamicin (B1209214) Isolation

This compound was isolated from fermentation broths of a species belonging to the genus Micromonospora. researchgate.netnih.govnih.gov The isolation of this compound, along with its 1-N-ethyl derivative, vertilmicin (B10820947), was reported a year after sagamicin was identified. rsc.org

Microbial Source and Fermentation Processes for this compound Production

This compound is produced through the fermentation of specific microorganisms.

The primary microbial source for this compound is Micromonospora grisea. researchgate.netnih.govnih.govwikipedia.orgscispace.com Specifically, the gray-green colonies of M. grisea NRRL 3800 have been identified as a source of this antibiotic. scispace.comresearchgate.net

This compound is isolated from the fermentation broth of M. grisea. The isolation process typically involves a cation exchange procedure. researchgate.net Adjusting the pH of the fermentation broth to 2 with mineral acid helps to release the major portion of the antibiotic mixture, from which this compound is then isolated. researchgate.net

Micromonospora grisea as the Producing Microorganism

Taxonomic Positioning of this compound within Aminoglycoside Subclasses

This compound is classified as an aminoglycoside antibiotic. researchgate.netnih.govwikipedia.orgmcmaster.ca Aminoglycosides are a class of antibiotics primarily produced by Streptomyces and soil Micromonospora strains. scispace.com

This compound shares structural similarities with other aminoglycosides, particularly gentamicin (B1671437) and sisomicin (B1680986). researchgate.netnih.govresearchgate.netresearchgate.netasm.org Sisomicin, for instance, is an aminoglycoside antibiotic isolated from Micromonospora inyoensis and is considered most structurally related to gentamicin. wikipedia.orgpatsnap.com this compound has been described as a 4',5'-dehydro derivative of gentamicin C1a. tandfonline.com Biotransformation studies have shown that this compound can be transformed into gentamicin C2a, C2, and then C1 by M. sagamiensis. researchgate.netresearchgate.nettandfonline.com

Elucidation of this compound Biosynthetic Pathways

The biosynthesis of this compound is intricately linked to the broader pathway of gentamicin biosynthesis, as both compounds are produced by Micromonospora species and share common intermediates and enzymatic steps. nih.govresearchgate.netnih.govresearchgate.net Research, including in vivo feeding experiments and in vitro enzyme assays, has been crucial in deciphering the specific steps involved in this compound formation. researchgate.netbiorxiv.orgacs.org

Intermediates and Precursors in this compound Formation

The biosynthetic pathway involves the transformation of phosphorylated intermediates. JI-20Ba-P is identified as a key precursor in the formation of this compound. nih.gov This intermediate undergoes enzymatic modification, including the elimination of a phosphate (B84403) group catalyzed by GenB3, leading to the formation of sisomicin and this compound. nih.govresearchgate.net Further enzymatic steps involving GenB4 can then process this compound and its epimer, this compound C2a, into other gentamicin components like gentamicin C2a and C2. researchgate.netnih.gov Keto intermediates such as Oxo-verdamicin (Oxo-Ver) have also been isolated, indicating their involvement in the process. nih.gov

Role of 2-Deoxystreptamine (B1221613) (2-DOS) in Aminoglycoside Biosynthesis

A central structural feature of many aminoglycoside antibiotics, including this compound, is the 2-deoxystreptamine (2-DOS) moiety. ontosight.aiacs.orgresearchgate.net This aminocyclitol serves as the core aglycone to which sugar molecules are attached via glycosidic linkages. researchgate.netontosight.ai The biosynthesis of 2-DOS itself is a complex process that begins with glucose-6-phosphate. researchgate.netacs.orgontosight.ai Enzymes like 2-deoxy-scyllo-inosose (B3429959) synthase (DOIS) catalyze the formation of the carbocyclic ring structure of 2-DOS from glucose-6-phosphate. researchgate.netacs.org The presence and specific arrangement of amino and hydroxyl groups on the 2-DOS core are critical for the antibiotic activity of aminoglycosides, as they are involved in binding to the bacterial ribosome. ontosight.aiacs.org

Specificity of Micromonospora grisea Biosynthetic Machinery

Micromonospora grisea is the primary producer of this compound. nih.govscispace.com The biosynthetic machinery within this organism exhibits specificity in channeling intermediates towards the production of this compound, alongside other related aminoglycosides like sisomicin. nih.govasm.org While M. echinospora is also known for producing gentamicin complex, studies involving gene deletions and feeding experiments in M. echinospora mutants have provided insights into the enzymatic steps relevant to this compound formation, suggesting shared or homologous pathways and enzymes between different Micromonospora species. nih.govnih.govresearchgate.netnih.gov The presence of specific biosynthetic gene clusters in Micromonospora species is key to their ability to produce these complex molecules. ontosight.aiasm.orgfrontiersin.org

Enzymology of this compound Biosynthesis

The enzymatic transformations in this compound biosynthesis are carried out by a suite of specialized enzymes, many of which are also involved in the biosynthesis of related gentamicin components. Key enzymes identified in this process include GenP, GenB3, GenB4, and potentially GenK. nih.govresearchgate.netbiorxiv.orgacs.orgnih.govresearchgate.netresearchgate.net

Identification and Characterization of Key Biosynthetic Enzymes (e.g., GenB3, GenB4, GenK)

GenP: This enzyme is identified as a homologue of aminoglycoside 3′-phosphotransferases and is responsible for the phosphorylation of intermediates such as JI-20A and JI-20Ba, which are precursors to sisomicin and this compound, respectively. nih.govresearchgate.netresearchgate.net Phosphorylation by GenP appears to be an initial step in the cascade leading to the formation of these antibiotics. nih.govresearchgate.net

GenB3: GenB3 is a pyridoxal-5′-phosphate (PLP)-dependent enzyme that plays a crucial role in the dideoxygenation process in gentamicin biosynthesis, which is relevant to this compound formation. researchgate.netbiorxiv.orgacs.orgresearchgate.netresearchgate.netdntb.gov.ua It is involved in eliminating the phosphate group from phosphorylated intermediates like JI-20Ba-P, leading to the formation of this compound. nih.govresearchgate.net GenB3 also exhibits transamination activity, converting intermediates such as Oxo-Ver into VerC2a. nih.gov Studies have characterized the specific activities of GenB3 towards different substrates, showing higher efficiency with substrates lacking a methyl group at C6'. nih.gov Crystal structures of GenB3 have been determined, aiding in understanding its catalytic mechanism and guiding protein engineering efforts to enhance its activity. nih.govresearchgate.netresearchgate.net

GenB4: GenB4 is another bifunctional PLP-dependent enzyme that shares high sequence identity with GenB3. nih.govresearchgate.net It is involved in the later stages of gentamicin C complex biosynthesis and plays a role in the reduction of the C-4′,5′ double bond. nih.govresearchgate.netresearchgate.net GenB4 can transform this compound C2a and this compound C2 into gentamicin C2a and gentamicin C2, respectively. researchgate.netnih.gov In conjunction with GenB3, GenB4 is involved in the dideoxygenation process. nih.govresearchgate.net GenB4 also possesses both reduction and transamination activities. nih.gov Similar to GenB3, the crystal structure of GenB4 has been determined, providing insights into its function. nih.govresearchgate.netresearchgate.net

The interplay of these enzymes, acting in a specific sequence, dictates the flow of intermediates through the biosynthetic pathway, ultimately leading to the production of this compound. Research continues to refine the understanding of the precise catalytic mechanisms and interactions of these enzymes.

Enzyme Activities of GenB3 and GenB4 nih.gov

EnzymeSubstrateSpecific Activity (U/mg)
GenB3JI-20A-P40.07
GenB3JI-20Ba-P9.31
GenB3JI-20B-P0.17
GenB4Sisomicin276.11
GenB4This compound C2a97.92

Key Intermediates Mentioned nih.govresearchgate.netbiorxiv.orgacs.orgnih.gov

IntermediateNotes
JI-20A-PPrecursor in sisomicin/gentamicin pathway
JI-20Ba-PKey precursor in this compound formation
JI-20B-PRelated phosphorylated intermediate
Oxo-VerdamicinKeto intermediate (Oxo-Ver)
This compound C2aIntermediate processed by GenB4
This compound C2Epimer of this compound C2a, processed by GenB4

Catalytic Mechanisms of Biosynthetic Enzymes

The conversion of early intermediates to this compound involves a suite of specialized enzymes, many of which have been characterized in the context of gentamicin biosynthesis due to the overlapping pathways. A critical initial step in the dideoxygenation pathway involves phosphorylation catalyzed by a phosphotransferase enzyme, GenP. researchgate.netresearchgate.netacs.orgbiorxiv.orgresearchgate.netresearchgate.netnih.gov GenP phosphorylates the 3'-hydroxyl group of intermediates such as JI-20A and JI-20Ba, which are precursors to gentamicin C components and related compounds like sisomicin and this compound. researchgate.netresearchgate.netacs.orgbiorxiv.orgresearchgate.netresearchgate.netnih.gov This phosphorylation is considered a prerequisite for the subsequent dideoxygenation reactions. biorxiv.org

Following phosphorylation, two pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, GenB3 and GenB4, play pivotal roles in the dideoxygenation process. researchgate.netresearchgate.netacs.orgbiorxiv.orgresearchgate.netresearchgate.netnih.gov GenB3 is responsible for the elimination of both the 3'-phosphate group and the 4'-hydroxyl group from the phosphorylated intermediates. acs.orgbiorxiv.org This reaction results in the formation of a double bond and a ketone or aldehyde functionality. acs.orgbiorxiv.org GenB3 has also been shown to catalyze C-6' transamination. acs.orgbiorxiv.org GenB4 is involved in the subsequent steps, including the migration of the double bond and reduction, ultimately leading to the dideoxy structure characteristic of this compound and certain gentamicins. researchgate.netresearchgate.netacs.orgbiorxiv.orgresearchgate.netresearchgate.netnih.gov GenB4 is described as a bifunctional enzyme catalyzing the last step of 3',4'-dideoxygenation through reduction and transamination activities. researchgate.netresearchgate.net

Another enzyme, GenB2, also a PLP-dependent enzyme found within the gentamicin biosynthetic gene cluster, exhibits 6'-epimerase activity. researchgate.netbiorxiv.orgacs.org This enzyme can interconvert epimers, such as gentamicin C2a and C2, and epimerize intermediates like JI-20Ba. researchgate.netbiorxiv.orgacs.org This epimerase activity is relevant to this compound biosynthesis as this compound C2 and C2a are epimers. researchgate.netresearchgate.net

The enzyme GenK, a radical SAM methyltransferase, catalyzes the C-6' methylation of gentamicin X2, directing intermediates towards the production of G418 and certain gentamicin C factors. researchgate.netbiorxiv.orgacs.orgpnas.org While this step leads to a branching point in the pathway, affecting the production of methylated compounds, the unmethylated branch can lead to sisomicin and this compound precursors. researchgate.netbiorxiv.org

Table 1 provides a summary of some key enzymes potentially involved in this compound biosynthesis and their catalytic roles based on studies in related aminoglycoside pathways.

EnzymeProposed Role in this compound/Related BiosynthesisCofactor (if specified)
GenPPhosphorylation of 3'-hydroxyl group of intermediates (e.g., JI-20A, JI-20Ba)-
GenB3Elimination of 3'-phosphate and 4'-hydroxyl groups; C-6' transaminationPLP
GenB4Double bond migration and reduction in dideoxygenation; transaminationPLP
GenB26'-epimerase activity (relevant to C2/C2a epimerization)PLP
GenKC-6' methylation (leads to a branching pathway)Radical SAM, Cobalamin

Genetic Basis of this compound Biosynthesis

The genes encoding the enzymes responsible for the biosynthesis of secondary metabolites like this compound are typically organized into biosynthetic gene clusters (BGCs) in bacterial genomes. microbiologyresearch.orgmdpi.comfrontiersin.org While a specific BGC explicitly labeled as the "this compound biosynthetic gene cluster" in Micromonospora grisea was not detailed in the search results, the close relationship between this compound and gentamicin, both produced by Micromonospora species, strongly suggests the presence of a homologous gene cluster. microbiologyresearch.orgrsc.orgmdpi.com

The gentamicin biosynthetic gene cluster in Micromonospora echinospora has been extensively studied, and many of the genes within this cluster (gen genes) are implicated in the biosynthesis of the 2-DOS core and the subsequent glycosylation, modification, and tailoring steps that lead to the various gentamicin components, as well as related compounds like sisomicin and this compound. researchgate.netresearchgate.netacs.orgbiorxiv.orgacs.org Genes such as genP, genB3, genB4, genB2, genK, genQ, genB1, genL, genC, genS1, and genE have been identified and their roles in gentamicin biosynthesis elucidated. researchgate.netresearchgate.netacs.orgbiorxiv.orgresearchgate.netpnas.orgf1000research.comresearchgate.netnih.govacs.org Given the structural similarities and shared enzymatic activities, it is highly probable that orthologs of these genes are present in the M. grisea genome and constitute the this compound BGC. Genome mining studies in Micromonospora have revealed a rich potential for producing diverse secondary metabolites, including aminoglycosides, with BGCs often located in specific chromosomal regions. microbiologyresearch.orgmdpi.comrsc.orgasm.orgacs.org

Some reports have noted that specific biosynthetic genes for this compound and sagamicin had not been extensively reported, although the presence of methylated and phosphorylated intermediates was detected. mdpi.com However, more recent studies on the dideoxygenation pathway in gentamicin biosynthesis explicitly discuss the roles of GenP, GenB3, and GenB4 in the context of producing this compound precursors and this compound itself, indicating that the genes encoding these enzymes are central to this compound biosynthesis. researchgate.netacs.orgbiorxiv.orgresearchgate.netnih.gov

Biosynthetic Gene Clusters Identification and Analysis

The identification of aminoglycoside BGCs in Micromonospora species has primarily relied on genome sequencing and bioinformatic tools. These tools predict potential BGCs based on the presence of genes encoding enzymes typically involved in secondary metabolism, such as tailoring enzymes (glycosyltransferases, methyltransferases, aminotransferases, oxidoreductases, etc.) and regulatory elements. microbiologyresearch.orgmdpi.comfrontiersin.orgrsc.orgasm.orgacs.org Analysis of these clusters involves comparing gene content and organization to known BGCs to propose biosynthetic pathways and predict the structures of the produced compounds. microbiologyresearch.orgmdpi.comrsc.orgacs.org

While a dedicated analysis of the M. grisea this compound BGC was not found, the extensive research on the M. echinospora gentamicin BGC serves as a strong model. The gen cluster in M. echinospora contains genes encoding enzymes for the synthesis of the 2-DOS core, glycosylation, and various tailoring modifications, including those involved in the dideoxygenation pathway relevant to this compound. researchgate.netresearchgate.netacs.orgbiorxiv.orgacs.org Comparative genomic analysis of different Micromonospora strains can reveal conserved and species-specific BGCs, providing insights into the genetic basis for the production of different aminoglycosides like gentamicin and this compound. microbiologyresearch.orgmdpi.comasm.org

Gene Knockout and Overexpression Studies in Producing Strains

Genetic manipulation techniques, such as gene knockout and overexpression, are powerful tools for elucidating the function of genes within BGCs and for manipulating metabolic flux to improve or alter natural product production. Studies in M. echinospora have utilized gene knockouts to investigate the gentamicin biosynthetic pathway, providing valuable information applicable to this compound biosynthesis. researchgate.netacs.orgbiorxiv.orgresearchgate.netnih.gov

For instance, knockout of the genP gene in M. echinospora led to the accumulation of the intermediates JI-20A and JI-20Ba, confirming the essential role of GenP in phosphorylating these precursors for downstream processing in the dideoxygenation pathway. researchgate.netacs.orgbiorxiv.org Deletion of genB3 resulted in the buildup of phosphorylated intermediates, highlighting its role in the subsequent elimination steps. researchgate.netbiorxiv.org Notably, disruption of the genB4 gene in M. echinospora resulted in the accumulation of 6'-deamino-6'-oxothis compound, this compound C2a, and this compound C2. researchgate.netresearchgate.netnih.gov This experimental evidence directly links GenB4 to the later stages of this compound formation and the dideoxygenation process. researchgate.netresearchgate.netnih.gov Studies involving the deletion of genK have also provided insights into the branching of the pathway and how it influences the production of different aminoglycoside components, including those related to the this compound/sisomicin branch. researchgate.netbiorxiv.orgnih.gov

While specific gene overexpression studies aimed solely at increasing this compound production were not prominently detailed, the success of overexpression of regulatory genes in enhancing the production of other antibiotics in actinomycetes, such as the overexpression of adpA increasing streptomycin (B1217042) production in Streptomyces griseus, suggests a potential strategy for improving this compound yields in M. grisea. psu.edu Manipulating the expression of key biosynthetic or regulatory genes within the this compound BGC could be explored to enhance its production.

Combinatorial Biosynthesis Approaches for this compound Analogs

Combinatorial biosynthesis is a powerful strategy that leverages the understanding of biosynthetic pathways and genetic engineering to create novel natural product analogs that may possess improved pharmacological properties or overcome resistance mechanisms. researchgate.netnih.govpnas.orgoup.comgoogle.comnih.gov This approach involves modifying existing biosynthetic pathways or introducing genes from other pathways into a producing organism. nih.gov

This compound, being structurally related to other aminoglycosides with known biosynthetic pathways, is a prime candidate for combinatorial biosynthesis efforts aimed at generating new analogs. researchgate.netnih.gov

Mutational Biosynthesis Strategies

Mutational biosynthesis is a specific type of combinatorial biosynthesis that involves using mutant strains (idiotrophs) that are blocked at a particular step in the biosynthetic pathway. These idiotrophs are then fed with structural analogs of the intermediate that they are unable to produce. nih.gov The cellular machinery of the mutant strain can then incorporate these synthetic or non-native intermediates into the final product, leading to the production of novel analogs. nih.gov

This strategy has historically been applied to the production of various aminoglycosides, including some naturally occurring compounds like this compound. oup.comnih.gov By feeding Micromonospora grisea idiotrophs, blocked in this compound biosynthesis, with modified aminocyclitols or amino sugars, it may be possible to generate this compound analogs with altered structures. This approach relies on the promiscuity of the biosynthetic enzymes to accept and process these modified substrates.

Pathway Engineering for Novel Aminoglycoside Generation

Pathway engineering involves more direct manipulation of the genes and enzymes within a biosynthetic pathway to alter the structure of the final product or to produce entirely new compounds. nih.govgoogle.com This can include techniques such as:

Gene Replacement or Deletion: Removing genes responsible for specific modifications can lead to the accumulation of pathway intermediates or the production of truncated or altered products. As seen with the genB4 knockout leading to this compound accumulation, deleting specific genes can reveal new analogs or provide access to intermediates for further modification. researchgate.netresearchgate.netnih.gov

Gene Insertion or Overexpression: Introducing genes encoding enzymes with different catalytic activities from other pathways or overexpressing existing genes can introduce new chemical functionalities or increase the flux towards desired products. nih.gov Heterologous expression of aminoglycoside biosynthetic genes in suitable host strains is also a form of pathway engineering that allows for the reconstitution and manipulation of pathways outside their native organism. pnas.orgnih.gov

Site-Directed Mutagenesis and Protein Engineering: Modifying specific amino acids in biosynthetic enzymes can alter their substrate specificity, catalytic efficiency, or introduce new catalytic activities, leading to the formation of modified products. nih.gov Studies on enzymes like GenB3 and GenB4 have shown that protein engineering can improve their activity in the dideoxygenation process, suggesting potential for generating novel this compound analogs with altered properties. nih.gov

The dideoxygenation pathway involving GenP, GenB3, and GenB4, which is central to the biosynthesis of this compound and related gentamicins, represents a key target for pathway engineering to create novel aminoglycosides that might evade common resistance mechanisms targeting hydroxyl groups. researchgate.netresearchgate.netacs.orgbiorxiv.orgresearchgate.netresearchgate.netnih.gov By manipulating these enzymes or introducing alternative tailoring enzymes, researchers can explore the generation of this compound analogs with modified sugar moieties or altered substitution patterns.

Table 2 summarizes some of the combinatorial biosynthesis strategies applicable to this compound and related aminoglycosides.

StrategyDescriptionApplication to this compound Biosynthesis
Mutational BiosynthesisUsing idiotrophs and feeding them with structural analogs of intermediates.Feeding M. grisea idiotrophs with modified precursors to generate this compound analogs.
Gene Replacement/DeletionRemoving genes for specific enzymatic steps.Deleting genes in the this compound BGC to accumulate intermediates or produce truncated analogs.
Gene Insertion/OverexpressionIntroducing or overexpressing genes with desired activities.Introducing genes for novel modifications or overexpressing key biosynthetic genes to alter production.
Protein EngineeringModifying enzymes to alter specificity or activity.Engineering enzymes like GenP, GenB3, or GenB4 to modify their catalytic action on this compound precursors.

Compound Information

Chemical Synthesis and Derivatization of Verdamicin

Total Synthesis Strategies for Verdamicin (B1209214) and its Isomers

Total synthesis approaches for aminoglycosides like this compound often involve complex multi-step procedures. researchgate.net The synthesis of this compound C2 and C2a, for instance, has been achieved through several steps, although reported yields can be low. researchgate.net

Synthesis of this compound C2 and C2a

A synthesis of this compound C2 and its congener C2a has been accomplished starting from sisomicin (B1680986). acs.orgresearchgate.netacs.orgnih.gov This synthesis relies on the oxidative transformation of an allylic azide (B81097) intermediate to the corresponding α,β-unsaturated aldehyde, followed by stereocontrolled elaboration of the 5' side chain. acs.orgresearchgate.netacs.orgnih.gov this compound C2a, possessing a 6'-(S)-aminoethyl configuration, was obtained through a sequence involving transformation to a mesylate, displacement with sodium azide to yield the (S)-azide, and subsequent deacetylation and reduction of the azide under Staudinger conditions. acs.org this compound C2, the C6' epimer with a 6'-(R)-aminoethyl configuration, was synthesized using a similar approach starting from the epimeric 6'-(S)-alcohol. acs.org

Key Synthetic Intermediates and Reaction Methodologies (e.g., Allylic Azide Oxidation)

Key synthetic intermediates in the synthesis of this compound C2 and C2a from sisomicin include allylic azides. acs.orgresearchgate.netacs.orgnih.gov A notable reaction methodology employed is the oxidation of primary allylic azides in dihydro[2H]pyrans using selenium dioxide (SeO2). This reaction directly yields the corresponding aldehydes. acs.orgresearchgate.netacs.orgnih.gov The use of an α,β-unsaturated aldehyde intermediate derived from the allylic oxidation of a primary azide has been exploited in the total synthesis of this compound C2 and C2a. nih.gov This aldehyde derivative was then subjected to a Grignard reaction. nih.gov Another important intermediate is the 6'-aldehyde derivative, which is formed via a rare allylic oxidation of a primary azide derived from sisomicin. nih.gov

Semi-Synthetic Modification of the this compound Scaffold

Semi-synthetic modifications of aminoglycoside cores, including this compound, are widely pursued to generate new derivatives with improved properties, such as expanded spectrum of activity or reduced susceptibility to resistance mechanisms. nih.govasm.org

Strategies for Site-Specific Functionalization of Aminoglycoside Cores

Strategies for site-specific functionalization of aminoglycoside cores aim to selectively modify particular positions while preserving the core structure essential for activity. embopress.orgnih.govucsd.edu Common sites for modification include the amino groups at positions 1 and 3 of the 2-deoxystreptamine (B1221613) ring, which are crucial for binding to the ribosomal decoding site. embopress.orgucsd.edu Other positions, such as the 6' position in ring I and the 5''-hydroxyl group on ring III, have also been targeted for modification. nih.govnih.gov Chemical modifications at specific amino or hydroxyl functions can lead to modified drugs with altered binding to ribosomes. creative-diagnostics.comasm.org Introducing substituents at the N-1 or N-3'' amino groups with groups like AHB or a guanidino substituent has been a successful strategy. mdpi.com

Synthesis of 1-N-Acyl Derivatives of this compound

Modification at the N-1 amino function of aminoglycosides by substituting a short amino acyl or alkyl chain has been a successful strategy to generate derivatives with resistance to inactivating enzymes while largely retaining intrinsic activity. asm.org While the provided search results discuss the synthesis of 1-N-acyl derivatives of other aminoglycosides and the general strategy of 1-N substitution asm.org, specific details on the synthesis of 1-N-acyl derivatives of this compound were not explicitly found within the provided snippets. However, the general principle of 1-N acylation as a strategy for aminoglycoside modification is well-established. asm.org

Synthesis of 6'-N-Alkylverdamicins (e.g., Vertilmicin)

Vertilmicin (B10820947) is a semi-synthetic aminoglycoside derived from this compound. researchgate.net It is an example of a 6'-N-alkylthis compound, specifically 1-N-ethyl-verdamicin. researchgate.net The synthesis of vertilmicin involves the ethylation of the N-1 position of this compound. researchgate.net Modification at the N-6' position of aminoglycosides through alkylation has been explored, although it can sometimes lead to a decrease in bacterial activity despite reducing affinity for resistance enzymes. mdpi.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound52948323
This compound C2Mentioned in relation to CID 52948323 biorxiv.orgfrontiersin.org
This compound C2aMentioned in relation to CID 52948323 biorxiv.orgfrontiersin.org
Vertilmicin101268397
Sisomicin30341
Gentamicin (B1671437) C1a3470
Gentamicin C23471
Gentamicin C2a59751-72-3 (CAS) evitachem.com
Gentamicin C13469
Neamine165302
Neomycin B8380
Paromomycin (B158545)154935
Kanamycin (B1662678) B14901
Netilmicin (B1678213)441306
Amikacin (B45834)33223
Dibekacin36381
Isepamicin456301
Arbekacin441300
Astromicin65345

Interactive Data Table (Example based on synthesis yields, if available in text)

Based on the search results, specific yield data for each step of this compound synthesis or derivatization is not consistently provided in a format suitable for a comprehensive interactive table covering all sections. However, one source mentions that this compound C2 and C2a were synthesized through 7 steps with yields below 3%. researchgate.net

Development of this compound Analogues with Modified Structural Motifs

Structural modifications of aminoglycosides, including those related to the gentamicin-sisomicin class which includes this compound, are pursued to address limitations such as bacterial resistance and toxicity. nih.govrsc.org These modifications often focus on positions susceptible to enzymatic inactivation by aminoglycoside-modifying enzymes (AMEs), such as acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs). nih.govcreative-diagnostics.comnih.gov By altering these sites, researchers aim to reduce the reactivity towards AMEs while retaining or enhancing ribosomal binding and antibacterial activity. creative-diagnostics.comnih.gov

Strategies for developing aminoglycoside analogues with modified structural motifs include modifying the core structure, introducing alkyl or aryl substituents at different positions, developing heteroconjugates, creating homo- and heterodimers, synthesizing conformationally restricted aminoglycosides, and utilizing glycodiversification. nih.gov Specific modifications, such as the introduction of the (S)-4-amino-2-hydroxybutyryl (AHBA) side chain at position 1 of the 2-deoxystreptamine ring, as seen in amikacin, are known to impart resistance to modification by various AMEs. nih.govnih.gov

Research has explored the synthesis of this compound C2 and C2a from sisomicin, involving the oxidative transformation of an allylic azide to an α,β-unsaturated aldehyde and subsequent stereocontrolled elaboration. nih.govresearchgate.net These studies demonstrate that even minor modifications at specific positions, like the 6'-position, can significantly impact the compound's ability to bind to its RNA target. nih.gov

Rational Design Principles for New Aminoglycoside Structures

Rational design of new aminoglycoside structures is often guided by detailed structural information of aminoglycoside interactions with their ribosomal RNA target (specifically the A-site of the 16S rRNA) and with AMEs. nih.govtechnion.ac.ilresearchgate.netucsd.edu The understanding that the conformation of the aminoglycoside when bound to the ribosome can differ from its conformation when bound to modifying enzymes has led to strategies aimed at designing conformationally locked analogues that favor ribosome binding over enzyme recognition. researchgate.netmdpi.com

Key principles in rational design include identifying critical functional groups and positions on the aminoglycoside scaffold involved in RNA binding and enzymatic modification. nih.govnih.govucsd.edu Modifications are then designed to enhance favorable interactions with the ribosomal target while disrupting interactions with AMEs. nih.govmdpi.com For example, modifications at the 6'-position have been investigated because this site is a common target for acetylation by AAC(6') enzymes. nih.govnih.gov Rational design has also led to the synthesis of hybrid aminoglycosides and dimers to improve RNA binding affinity and evade AME action. nih.govmdpi.com

Structural data from NMR and X-ray crystallography of aminoglycoside-ribosome complexes provide a basis for designing derivatives. researchgate.netucsd.edu By understanding the binding pocket and the specific interactions, researchers can predict how structural changes might affect binding affinity and specificity. technion.ac.ilucsd.edu This structure-based approach allows for hypothesis-driven synthesis of new derivatives with desired properties. researchgate.net

Chemoenzymatic Synthesis Approaches for this compound Derivatives

Chemoenzymatic synthesis combines chemical and enzymatic steps to overcome the challenges associated with the complex structures and multiple reactive functional groups of aminoglycosides. nih.govrsc.orgrsc.orgacs.orgmaine.edu This approach can offer advantages in terms of regioselectivity and stereoselectivity, which are difficult to achieve using purely chemical methods, especially when dealing with molecules containing numerous similar amino and hydroxyl groups. nih.govrsc.orgrug.nl

In the context of aminoglycoside derivatization, chemoenzymatic methods have been employed for specific modifications. For instance, chemoenzymatic routes have been developed for the modification of aminoglycosides using enzymes like aminoglycoside 3-N-acetyltransferase AAC(3)-IV, which can accept modified coenzyme A substrates to install functional groups like azido (B1232118) acetyl groups that can be further diversified chemically. nih.gov This method allows for the introduction of diverse chemical functionalities onto the aminoglycoside scaffold. nih.gov

Chemoenzymatic approaches have also been used for the installation of the AHBA side chain onto 2-deoxystreptamine-containing aminoglycosides using biosynthetic enzymes. rsc.orgrsc.org This highlights the utility of enzymes in selectively catalyzing reactions at specific positions. Furthermore, studies on the biosynthesis of gentamicin, which is structurally related to this compound, have provided insights into enzymatic transformations, such as dideoxygenation catalyzed by enzymes like GenB3 and GenB4. acs.orgresearchgate.net These enzymes are involved in the conversion of intermediates like oxo-verdamicin and this compound C2/C2a into gentamicin components, suggesting potential enzymatic routes for modifying this compound itself or its precursors. acs.orgresearchgate.net Semi-rational engineering of these enzymes has shown potential for enhancing their activity in the synthesis of modified aminoglycosides. researchgate.netresearchgate.net

Chemoenzymatic synthesis can enable the mild and efficient synthesis of modified aminoglycoside analogues, including those with modifications at positions like C6'. researchgate.netresearchgate.net This approach is valuable for generating novel aminoglycoside scaffolds and conjugates with potential therapeutic applications. rsc.orgrsc.orggoogle.com

Molecular Mechanism of Action of Verdamicin

Interaction of Verdamicin (B1209214) with Bacterial Ribosomes

Aminoglycosides primarily interact with the bacterial ribosome, specifically the small 30S ribosomal subunit. scribd.comhee.nhs.ukgoogle.commcmaster.ca

Binding to the 30S Ribosomal Subunit

This compound binds to the bacterial 30S ribosomal subunit. scribd.comgoogle.commcmaster.ca This binding typically occurs at the aminoacyl site (A-site) of the 16S ribosomal RNA (rRNA) within the 30S subunit. hee.nhs.uknih.gov This region is crucial for decoding the genetic information carried by messenger RNA (mRNA). hee.nhs.uk Structural studies on aminoglycosides indicate they bind within the major groove of the 16S rRNA in the A-site, in close contact with the decoding center.

Allosteric Modulation of Ribosomal Conformation

Binding of aminoglycosides to the 30S subunit can induce conformational changes in the ribosome. nih.govmdpi.com These changes can allosterically modulate the ribosome's structure and function. nih.gov For instance, aminoglycoside binding has been shown to affect the mobility of specific adenines (A1492 and A1493) in the 16S rRNA, which are involved in monitoring codon-anticodon interactions. wikipedia.org This restriction in mobility interferes with the selection of correct transfer RNA (tRNA).

Disruption of Bacterial Protein Synthesis by this compound

The interaction of this compound with the 30S ribosomal subunit leads to several disruptions in the protein synthesis process, ultimately resulting in the production of non-functional proteins and bacterial cell death. nursekey.combasicmedicalkey.com

Induction of mRNA Misreading and Aberrant Protein Production

A key effect of this compound binding is the induction of mRNA misreading. hee.nhs.ukmcmaster.cabasicmedicalkey.comminia.edu.eg By interfering with the decoding center, aminoglycosides cause the ribosome to incorrectly pair tRNAs with mRNA codons, leading to the incorporation of incorrect amino acids into the growing peptide chain. hee.nhs.ukwikipedia.orgbasicmedicalkey.com This results in the synthesis of aberrant or non-functional proteins. nursekey.combasicmedicalkey.comminia.edu.eg The production of these faulty proteins is thought to be a major contributor to the bactericidal effect of aminoglycosides. nursekey.com

Inhibition of Translocation of Peptidyl-tRNA

This compound can also inhibit the translocation step of protein synthesis. google.commcmaster.caglobalresearchonline.net Translocation involves the movement of the peptidyl-tRNA from the A-site to the peptidyl site (P-site) on the ribosome, a crucial step for the ribosome to move along the mRNA and add the next amino acid. basicmedicalkey.comglobalresearchonline.net Interference with this process halts the elongation of the polypeptide chain. globalresearchonline.net

Comparative Analysis of this compound Mechanism with Other Aminoglycosides

Aminoglycosides share a common fundamental mechanism of action, primarily involving binding to the bacterial ribosome. However, variations exist among different aminoglycosides in their specific binding interactions and their precise effects on translational processes. nih.gov this compound, as an aminoglycoside, aligns with this general mechanism while exhibiting characteristics comparable to other members of the class, such as gentamicin (B1671437) and netilmicin (B1678213). researchgate.net

Similarities and Differences in Ribosomal Binding Sites (e.g., Helix 44 of 16S rRNA, Helix 69 of 23S rRNA)

Aminoglycosides primarily bind to the decoding region (A-site) within helix 44 (h44) of the 16S rRNA in the bacterial 30S ribosomal subunit. nih.govasm.orgmdpi.comresearchgate.net This binding is critical for their antibacterial activity. Key nucleotides in this region, particularly A1492 and A1493 (using E. coli numbering), are crucial for monitoring the correct codon-anticodon interaction during translation. researchgate.netpnas.org Aminoglycoside binding often involves interactions with these nucleotides, causing them to adopt a conformation that mimics a correct match, regardless of the actual codon-anticodon pairing. researchgate.netwikipedia.org

A secondary binding site for some aminoglycosides, including 4,5- and 4,6-disubstituted aminoglycosides, has been identified at helix 69 (H69) of the 23S rRNA in the 50S ribosomal subunit. mdpi.comwikipedia.org H69 is located between the A and P sites and is involved in decoding and bridging to h44 of the 16S rRNA. researchgate.net Binding at this secondary site is suggested to affect ribosome recycling and intersubunit rotation, potentially impacting translocation. wikipedia.org

While the primary binding site in h44 of the 16S rRNA is a common feature among many aminoglycosides, including gentamicin and paromomycin (B158545), the specific interactions and their downstream effects can vary depending on the structure of the individual aminoglycoside. nih.govresearchgate.netnih.gov this compound, being an aminoglycoside, is expected to share the primary binding site in h44 of the 16S rRNA. Comparisons with vertilmicin (B10820947) (1-N-ethyl this compound) suggest structural similarities to netilmicin, another aminoglycoside that binds predominantly to h44. nih.govnih.gov

Differences in ribosomal binding can also arise from phylogenetic variations in rRNA sequences or acquired modifications like methylation. asm.orgmdpi.comtandfonline.commedrxiv.orgresearchgate.net For instance, the identity of the nucleotide at position 1408 in 16S rRNA (adenosine in prokaryotes, guanosine (B1672433) in eukaryotes) is a major determinant of aminoglycoside specificity for bacterial ribosomes. embopress.org Methylation of nucleotides at the A-site of 16S rRNA, such as G1405 and A1408, can confer resistance by impeding aminoglycoside binding. mdpi.comtandfonline.comresearchgate.net While specific details on how this compound's unique structure influences its precise interactions within these binding sites compared to other aminoglycosides like gentamicin or amikacin (B45834) are not extensively detailed in the provided results, the general principles of aminoglycoside binding to h44 and potentially H69 apply.

Differential Effects on Translational Fidelity and Elongation Rate

A hallmark of aminoglycoside action is their ability to induce misreading of the mRNA codons, thereby disrupting translational fidelity. mcmaster.cagoogle.comasm.orgmdpi.comnih.govembopress.orgmdpi.com By stabilizing near-cognate codon-anticodon interactions at the A-site, aminoglycosides increase the rate of amino acid misincorporation into nascent polypeptide chains. wikipedia.orgmdpi.com This miscoding can lead to the production of truncated or non-functional proteins. google.com Studies have shown that aminoglycosides can increase missense errors significantly. mdpi.com

In addition to affecting fidelity, aminoglycosides also impede the translocation step of protein synthesis, which is the movement of tRNA and mRNA through the ribosome catalyzed by elongation factor G (EF-G). mcmaster.caasm.orgmdpi.comnih.govembopress.org By blocking translocation, aminoglycosides slow down the rate of translation elongation. nih.govpnas.org Real-time measurements in live bacterial cells have shown that aminoglycosides like apramycin (B1230331), gentamicin, and paromomycin can slow down translation elongation by two- to fourfold. pnas.org This slowdown is associated with increased dwell-time of tRNA on the ribosome. pnas.org

Different aminoglycosides can affect the elongation cycle at various stages and with differing potencies. nih.gov For example, apramycin may inhibit the rate of elongation for a limited number of codons before its effect diminishes, while paromomycin and gentamicin exhibit more complex modes of action, disrupting multiple aspects of elongation. nih.gov Arbekacin, a semisynthetic aminoglycoside, has been shown to induce decoding errors and impede translocation with higher efficacy than some previously characterized aminoglycosides. nih.gov

Structure Activity Relationship Sar Studies of Verdamicin and Its Analogs

Identification of Key Pharmacophoric Elements within the Verdamicin (B1209214) Structure

The antibacterial activity of aminoglycosides, including this compound, is intrinsically linked to their ability to bind to the ribosomal A-site of the 16S rRNA. minia.edu.egresearchgate.netgoogle.comnih.gov The pharmacophoric elements crucial for this interaction are the amino and hydroxyl groups strategically positioned on the aminocyclitol core and the attached amino sugars. researchgate.netnih.gov These functional groups engage in specific interactions, such as hydrogen bonding and electrostatic interactions, with the rRNA, facilitating stable binding within the ribosomal decoding site. embopress.org The 2-deoxystreptamine (B1221613) ring serves as a central scaffold in this compound, typical of 4,6-disubstituted aminoglycosides, and its functionalization is critical for ribosomal recognition. researchgate.net

Impact of Functional Group Modifications on Ribosomal Binding Affinity

Modifications to the functional groups on the this compound structure can significantly influence its binding affinity for the bacterial ribosome and its susceptibility to bacterial resistance mechanisms, primarily mediated by aminoglycoside-modifying enzymes (AMEs). nih.govresearchgate.net AMEs can acetylate, phosphorylate, or adenylylate specific amino or hydroxyl groups, which often reduces the antibiotic's ability to bind effectively to the ribosome. nih.govembopress.orgresearchgate.net

Analysis of 6'-Position Modifications and their Influence on RNA Recognition

The 6'-position, located on ring I of this compound, is a known target for enzymatic modification, particularly by AAC(6') enzymes. nih.govacs.orgembopress.orgnih.gov Modifications at this position can have a substantial impact on the interaction with ribosomal RNA. nih.gov Studies on related aminoglycosides highlight the exquisite sensitivity of the 6'-position to substitution, emphasizing its role in RNA target recognition. nih.gov For instance, alterations at the 6'-carbon or 6'-amino group of gentamicin (B1671437) have been shown to affect ribosomal binding affinity, with the steric bulk of substituents at the 6'-amino group potentially disrupting crucial hydrogen bonds with the rRNA. acs.orgembopress.org This suggests that modifications at the 6'-position of this compound would similarly influence its ribosomal binding and, consequently, its activity and vulnerability to resistance.

Effects of 1-N-Substitutions on Ribosomal Selectivity

The 1-N position on the 2-deoxystreptamine ring is another site where structural modifications can impact aminoglycoside activity and selectivity. Research on sisomicin (B1680986), a closely related aminoglycoside, has explored the effects of 1-N-substitutions, such as the addition of a 4-amino-2S-hydroxybutyryl group. nih.gov This modification, present in plazomicin, was introduced to overcome resistance mediated by certain AMEs. nih.gov However, this substitution has been shown to attenuate ribosomal selectivity, specifically reducing selectivity against human mitochondrial ribosomes compared to the bacterial ribosome. nih.gov This indicates that modifications at the 1-N position can have complex effects on the interaction with different ribosomal types, influencing the therapeutic index.

Stereochemical Influences on this compound Activity

The stereochemistry of this compound is a critical determinant of its biological activity. The precise three-dimensional arrangement of its constituent sugar rings and functional groups is essential for productive binding to the highly structured ribosomal A-site. acs.orgnih.gov

Correlation between Structural Features and Antimicrobial Spectrum

Comparisons with semisynthetic derivatives like vertilmicin (B10820947), which is a 1-N-ethyl analog of this compound with a methyl group at the C-6' position, illustrate the impact of specific structural modifications on the antimicrobial spectrum and potency, particularly against resistant strains. asm.orgnih.gov Vertilmicin has shown enhanced activity compared to this compound against certain gentamicin-resistant isolates, indicating that the 1-N-ethylation and the specific C-6' methylation in vertilmicin contribute to overcoming certain resistance mechanisms, likely by altering interactions with AMEs or modifying ribosomal binding in a beneficial way. asm.orgnih.gov

Mechanisms of Bacterial Resistance to Verdamicin

Enzymatic Inactivation of Verdamicin (B1209214)

Enzymatic inactivation of aminoglycosides involves bacterial enzymes that chemically modify the antibiotic molecule. mednexus.orgcreative-diagnostics.comnih.govresearchgate.netfrontiersin.orgmjima.orgresearchgate.netmdpi.comresearchgate.net These modifications typically occur at hydroxyl or amino groups on the aminoglycoside structure, leading to a reduced affinity of the modified antibiotic for its ribosomal target. nih.govmednexus.orgcreative-diagnostics.comnih.gov This decreased binding efficiency renders the antibiotic ineffective at inhibiting protein synthesis. mednexus.orgcreative-diagnostics.com

Aminoglycoside-Modifying Enzymes (AMEs)

Aminoglycoside-modifying enzymes (AMEs) are a diverse group of bacterial enzymes responsible for the covalent modification and inactivation of aminoglycoside antibiotics. nih.govmednexus.orgnih.govresearchgate.netfrontiersin.orgmjima.orgmdpi.comresearchgate.net AMEs are classified into three main subclasses based on the type of chemical modification they catalyze: acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases/adenylyltransferases (ANTs). nih.govmednexus.orgnih.govmjima.orgmdpi.comresearchgate.net The genes encoding AMEs are often located on mobile genetic elements such as plasmids, transposons, and integrons, facilitating their dissemination among bacterial populations. nih.govcreative-diagnostics.comfrontiersin.orgmdpi.com

Acetyltransferases (AACs)

Acetyltransferases (AACs) catalyze the transfer of an acetyl group from acetyl-CoA to an amino group of the aminoglycoside molecule. mednexus.orgcreative-diagnostics.commdpi.comresearchgate.net This modification alters the charge and structure of the antibiotic, reducing its ability to bind to the negatively charged ribosomal RNA. mednexus.org AACs are found in both Gram-positive and Gram-negative bacteria and can confer resistance to a wide range of aminoglycosides. mdpi.com Different AAC subtypes modify specific amino groups on the aminoglycoside structure, such as the 2', 6', 1, or 3 positions. researchgate.netmdpi.comresearchgate.net For example, AAC(6') enzymes are clinically important and prevalent in Gram-negative pathogens, conferring resistance to aminoglycosides like amikacin (B45834), gentamicin (B1671437), kanamycin (B1662678), and tobramycin (B1681333) by acetylating the 6'-amino group. frontiersin.orgmdpi.com

Phosphotransferases (APHs)

Phosphotransferases (APHs) inactivate aminoglycosides by transferring a phosphate (B84403) group from ATP to a hydroxyl group on the antibiotic. mednexus.orgcreative-diagnostics.commdpi.comresearchgate.net This phosphorylation introduces a bulky, negatively charged group onto the aminoglycoside, which interferes with its binding to the ribosomal A-site. mednexus.org APH enzymes are also diverse, with different types phosphorylating specific hydroxyl groups, such as the 3', 2'', or 9 positions. researchgate.netmdpi.comfrontiersin.org APHs are commonly found in Enterococcus and Staphylococcus strains. mdpi.com

Nucleotidyltransferases/Adenylyltransferases (ANTs)

Nucleotidyltransferases or Adenylyltransferases (ANTs) inactivate aminoglycosides by transferring a nucleoside monophosphate (typically AMP from ATP) to a hydroxyl group on the antibiotic. mednexus.orgcreative-diagnostics.commdpi.comresearchgate.netasm.orgrsc.org This adenylylation also adds a bulky group that hinders ribosomal binding. mednexus.orgasm.org ANT enzymes modify specific hydroxyl groups, such as the 2'', 3'', 4', or 6 positions. mdpi.comfrontiersin.orgrsc.org ANT(2'')-Ia is a clinically prevalent enzyme in Gram-negative pathogens that confers resistance to gentamicin, tobramycin, and kanamycin by adenylylating the 2''-hydroxyl group. researchgate.netasm.orgnih.gov

Susceptibility of this compound and its Derivatives to AME Activity (e.g., Vertilmicin's Stability)

The susceptibility of this compound and its derivatives to inactivation by AMEs is a critical factor determining their effectiveness against resistant bacterial strains. Studies have evaluated the susceptibility of this compound and semisynthetic derivatives like Vertilmicin (B10820947) (1-N-ethyl this compound) to various recombinant AMEs. asm.orgnih.govasm.orgasm.org

Research comparing the susceptibility of Vertilmicin and this compound to modifications by the bifunctional enzyme AAC(6')-APH(2''), which is prominent in Gram-positive pathogens like Staphylococcus aureus and Enterococcus faecalis, has shown that Vertilmicin exhibits lower susceptibility to both acetylation and phosphorylation activities compared to this compound and Netilmicin (B1678213). nih.govasm.orgnih.govasm.orgasm.org Specifically, Vertilmicin showed significantly lower susceptibility to AAC(6')-Ie acetylation and AAC(6')-Ie-APH(2'')-Ia acetylation than this compound and other tested aminoglycosides. asm.orgnih.govasm.org Its susceptibility to ANT(2'')-Ia adenylation was also moderately lower than most other aminoglycosides, except for amikacin. asm.orgnih.gov Susceptibility to APH(2'')-Ia and AAC(6')-Ie-APH(2'')-Ia phosphorylations, as well as AAC(6')-Ib and AAC(6')-Ib-cr acetylations, was relatively comparable to other aminoglycosides. asm.orgnih.govasm.org

The lower susceptibility of Vertilmicin to certain AMEs, particularly AAC(6')-Ie and AAC(6')-Ie-APH(2''), suggests that the 1-N-ethyl modification in Vertilmicin contributes to its increased stability against these enzymes compared to its parent compound, this compound. nih.govasm.org This increased stability is reflected in lower kinetic modification parameters (Vmax/Km ratios) for Vertilmicin compared to this compound for these enzymes. nih.govasm.orgresearchgate.net

AntibioticEnzymeModification TypeRelative Susceptibility (compared to other aminoglycosides)
VertilmicinAAC(6')-IeAcetylationMuch Lower (45.8- to 250.0-fold lower) asm.orgnih.govasm.org
VertilmicinAAC(6')-Ie-APH(2'')-IaAcetylationMuch Lower (39.2- to 116.7-fold lower) asm.orgnih.govasm.org
VertilmicinANT(2'')-IaAdenylationModerately Lower (1.8- to 7.5-fold lower, except amikacin) asm.orgnih.gov
VertilmicinAPH(2'')-IaPhosphorylationRelatively Comparable asm.orgnih.govasm.org
VertilmicinAAC(6')-Ie-APH(2'')-IaPhosphorylationRelatively Comparable asm.orgnih.govasm.org
VertilmicinAAC(6')-IbAcetylationRelatively Comparable asm.orgnih.govasm.org
VertilmicinAAC(6')-Ib-crAcetylationRelatively Comparable asm.orgnih.govasm.org
This compoundAAC(6')-IeAcetylationHigher (compared to Vertilmicin) asm.orgnih.govasm.org
This compoundAAC(6')-Ie-APH(2'')-IaAcetylationHigher (compared to Vertilmicin) asm.orgnih.govasm.org
This compoundAPH(2'')-IaPhosphorylationBest substrate among this compound, Netilmicin, Vertilmicin asm.org

Molecular Basis of Enzyme-Substrate Recognition

The molecular basis of enzyme-substrate recognition between AMEs and aminoglycosides like this compound involves specific interactions between the enzyme's active site and the antibiotic molecule. AMEs modify aminoglycosides at particular positions, and this specificity is reflected in their nomenclature. mednexus.orgnih.gov The binding of the aminoglycoside substrate to the AME active site involves precise positioning of the modifiable group and coordination with catalytic residues and cofactors, such as magnesium ions in the case of ANT(2'')-Ia. asm.orgnih.gov

Structural studies of AMEs, such as ANT(2'')-Ia, have provided insights into the molecular basis of their activity and substrate recognition. asm.orgnih.gov These enzymes possess active sites that accommodate the aminoglycoside structure, facilitating the transfer of the modifying group (acetyl, phosphate, or nucleotidyl). The specific arrangement of amino acid residues within the active site determines which aminoglycosides can be substrates and which positions are modified. mdpi.com Mutations in AME genes can alter substrate specificity, contributing to the evolution of resistance. nih.govfrontiersin.orgmdpi.comasm.org

Target Site Modification and Protection

Aminoglycosides exert their bactericidal effects by binding to the 30S ribosomal subunit, interfering with protein synthesis. Bacteria can develop resistance by altering this target site, thereby reducing the binding affinity of the antibiotic.

Ribosomal Mutations Affecting this compound Binding

Mutations in the genes encoding ribosomal RNA (rRNA) or ribosomal proteins can lead to alterations in the structure of the ribosome's aminoglycoside binding site. These changes can impede the effective binding of this compound, leading to reduced susceptibility or high-level resistance. Point mutations in the bacterial 16S ribosomal RNA, particularly within the 30S subunit, are known to confer resistance to aminoglycosides. medrxiv.org Mutations in ribosomal proteins, such as L4 and L22, have also been associated with resistance to ribosome-targeting antibiotics. mdpi.com While specific mutations directly linked only to this compound resistance are not extensively detailed in the provided sources, these ribosomal modifications represent a general mechanism by which bacteria can resist aminoglycoside binding, including that of this compound. nih.govnih.govuomustansiriyah.edu.iq

Ribosomal RNA Methyltransferase (RMTase) Activity

A particularly concerning mechanism of high-level aminoglycoside resistance is the acquisition of ribosomal RNA methyltransferase (RMTase) genes. numberanalytics.comacs.orgmdpi.comresearchgate.net These enzymes catalyze the methylation of specific nucleotides within the 16S rRNA, typically at positions G1405 or A1408 in the aminoglycoside binding site (helix 44 of the 16S rRNA). researchgate.netpsu.eduscienceopen.com This methylation prevents aminoglycosides, including this compound and other 4,6-disubstituted 2-deoxystreptamine (B1221613) aminoglycosides, from binding effectively to the ribosome, resulting in broad, high-level resistance to most, if not all, clinically relevant aminoglycosides. researchgate.netresearchgate.netnih.gov Numerous plasmid-mediated 16S-RMTases, such as ArmA and various Rmt families (RmtA, RmtB, RmtC, RmtD, RmtE), have emerged globally, significantly limiting treatment options for infections caused by Gram-negative bacteria. acs.orgmdpi.comresearchgate.netnih.gov The presence of these enzymes confers exceptionally high minimum inhibitory concentrations (MICs) for aminoglycosides. mdpi.com

Efflux Pump Systems Mediating this compound Resistance

Efflux pumps are bacterial membrane proteins that actively transport various substrates, including antibiotics, out of the cell. Overexpression or acquisition of genes encoding efflux pumps can lead to reduced intracellular concentrations of this compound, thereby decreasing its effectiveness. numberanalytics.commdpi.comresearchgate.netreactgroup.orgnih.gov

Mechanism of Efflux and Specific Transporters

Bacterial efflux pumps belong to several superfamilies, including the ATP-Binding Cassette (ABC) transporters, Major Facilitator Superfamily (MFS), Small Multidrug Resistance (SMR) family, and Resistance-Nodulation-Cell Division (RND) family. nih.govnih.govdovepress.com These transporters utilize energy to pump antibiotics out of the cytoplasm or periplasmic space. nih.govcam.ac.uk In Gram-negative bacteria, RND-type efflux pumps, often organized as tripartite complexes spanning both inner and outer membranes, are particularly effective at conferring multidrug resistance by expelling a wide range of compounds. nih.govmdpi.comfrontiersin.org While general aminoglycoside efflux is a known resistance mechanism, specific efflux pumps solely responsible for this compound efflux are not explicitly detailed in the provided search results. However, efflux systems capable of transporting multiple aminoglycosides or other structurally diverse antibiotics can contribute to this compound resistance as part of a broader multidrug resistance phenotype. dovepress.commdpi.com Efflux pumps can contribute to low-level resistance, which can allow bacteria to persist and potentially develop higher levels of resistance through other mechanisms. mdpi.com

Alterations in Bacterial Cell Permeability

Changes in the permeability of the bacterial cell envelope can restrict the uptake of this compound, reducing the amount of antibiotic that reaches its intracellular target. numberanalytics.commdpi.comresearchgate.netreactgroup.orgcmpt.ca

Reduced Uptake Mechanisms

Aminoglycoside uptake in bacteria is a complex process involving initial electrostatic interactions with the negatively charged outer membrane (in Gram-negative bacteria) and an energy-dependent transport phase across the cytoplasmic membrane. ucl.ac.be Alterations in the lipopolysaccharide layer or porin channels in the outer membrane of Gram-negative bacteria can decrease the initial penetration of aminoglycosides. reactgroup.orgkarger.com The energy-dependent uptake phase is linked to the bacterial electron transport chain and membrane potential. ucl.ac.befrontiersin.org Mutations affecting the electron transport chain or other cellular processes influencing the membrane potential can lead to reduced aminoglycoside uptake and contribute to resistance. frontiersin.org While reduced uptake is a recognized mechanism for aminoglycosides generally, including this compound, specific mechanisms uniquely affecting this compound uptake are not specifically highlighted in the provided sources. nih.govnih.govcmpt.ca

Advanced Analytical Methodologies for Verdamicin Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the structural features of Verdamicin (B1209214) and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation (e.g., for this compound C2/C2a)

NMR spectroscopy is a powerful tool for determining the complete structure of organic molecules, including the connectivity of atoms, relative configuration, and conformation. ox.ac.ukemerypharma.combbhegdecollege.com For compounds like this compound C2 and C2a, NMR analysis, including both 1D and 2D techniques such as ¹H NMR and ¹³C NMR, is essential. researchgate.netacs.orgresearchgate.net These techniques provide detailed insights into the chemical environment of individual nuclei, proton-proton couplings, and correlations between carbon and hydrogen atoms, which are vital for confirming structural assignments and understanding conformational preferences. ox.ac.ukemerypharma.comslideshare.netunimo.it Studies have utilized NMR data to characterize the structures of gentamicin (B1671437) intermediates, including this compound C2a and this compound C2. acs.org The chirality at C-6' of this compound C2a and this compound C2 has been verified through LC-MS comparison with synthetic standards, complementing NMR findings. acs.org

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is routinely used to determine the molecular weight of a compound and to gain structural information through the analysis of fragmentation patterns. bitesizebio.comwikipedia.orguva.nl For this compound and its biotransformation products, MS analysis, often coupled with liquid chromatography (LC-MS), provides crucial data on their exact mass and characteristic fragments. acs.orgresearchgate.netacs.orgscispace.com This information is invaluable for identifying known compounds and elucidating the structures of new derivatives, such as 6'-N-methylthis compound (VF3-1), which was suggested based on chromatographic and mass spectrum data. oup.comjst.go.jp LC-ESI-HRMS (Liquid Chromatography-Electrospray Ionization-High-Resolution Mass Spectrometry) has been employed for the analysis of gentamicins and their intermediates, including this compound derivatives, providing accurate mass measurements and fragmentation data. acs.orgresearchgate.netacs.org The fragmentation patterns observed in MS can help differentiate between closely related structures. wikipedia.orgwaters.com

UV/Visible and Infrared (IR) Spectroscopy for Functional Group Identification

UV/Visible (UV/Vis) and Infrared (IR) spectroscopy are valuable techniques for identifying the presence of specific functional groups within a molecule. slideshare.netethz.chej-eng.orgazooptics.comresearchgate.netspecac.comutdallas.eduvscht.cz UV/Vis spectroscopy detects electronic transitions and is useful for identifying conjugated systems and certain functional groups, with the wavelength of maximum absorbance (λmax) providing characteristic information. slideshare.netethz.chej-eng.orgazooptics.comresearchgate.net IR spectroscopy, on the other hand, measures the vibrations of molecular bonds, yielding a spectrum with characteristic absorption bands corresponding to different functional groups such as hydroxyl (O-H), carbonyl (C=O), and amine (N-H) groups. researchgate.netspecac.comutdallas.eduvscht.czgoogleapis.com While specific detailed research findings on the application of UV/Vis and IR spectroscopy solely for this compound were not extensively detailed in the search results, these techniques are standard practice in the comprehensive spectroscopic characterization of organic compounds, including antibiotics, to corroborate the presence of expected functional groups based on the proposed structure. researchgate.net The IR spectrum provides a unique "fingerprint" that can aid in the identification of functional groups present in the molecule. specac.com

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from complex mixtures, purifying it, and assessing its purity, as well as for isolating and identifying biotransformation products.

High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, purification, and quantification of various compounds, including antibiotics like aminoglycosides. d-nb.infonih.govthermofisher.com HPLC is effective for isolating this compound and its related compounds from fermentation broths or biotransformation mixtures. oup.comjst.go.jptandfonline.com It is also employed for the quantitative determination of these compounds. d-nb.infonih.gov Reversed-phase HPLC, often with ion-pairing reagents due to the polar nature of aminoglycosides, is a common approach. thermofisher.comscispace.com HPLC has been used to compare this compound C2 and C2a and to monitor biotransformation processes. tandfonline.com The use of HPLC allows for the separation of closely related components within the gentamicin complex, which includes this compound derivatives. scispace.com

Thin-Layer Chromatography (TLC) and Carbon TLC for Separation and Identification of Biotransformation Products

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile separation technique used for qualitative analysis, screening, and monitoring reactions. nih.govlongdom.orgsigmaaldrich.com Carbon TLC, a specific type of TLC utilizing activated carbon as the stationary phase, has been shown to be particularly effective for separating aminoglycoside antibiotics, including this compound and its biotransformation products like gentamicin C2a and C2. oup.comjst.go.jptandfonline.com Studies on the biotransformation of this compound by Micromonospora sagamiensis utilized carbon TLC to clearly separate this compound, gentamicin C2a, and C2, demonstrating its utility in identifying the products of these biological conversions. oup.comjst.go.jptandfonline.com TLC can be used in conjunction with bioautography for the detection of antibiotic activity, aiding in the identification of active biotransformation products. tandfonline.commdpi.com

Capillary Electrophoresis Techniques

Capillary Electrophoresis (CE) is a separation technique that has been applied to the analysis of antibiotics, including aminoglycosides like this compound. nih.govcapes.gov.brresearchgate.net CE offers advantages such as efficiency, low solvent consumption, and shorter analysis times compared to some other methods like HPLC. researchgate.net

For the analysis of aminoglycoside antibiotics by CE, techniques utilizing borate (B1201080) complexation and direct UV detection have been discussed. capes.gov.br This approach can facilitate the separation of individual components and the detection of minor impurities, such as precursors or closely related fermentation products. capes.gov.br Studies have demonstrated good reproducibility with low relative standard deviations for migration times of individual components. capes.gov.br

CE methods for antibiotics can incorporate various detection techniques to enhance sensitivity, including fluorescence, laser-induced fluorescence, electrochemical detection, and mass spectrometry. nih.govresearchgate.net Mass spectrometry detection further allows for unequivocal identification of residues. nih.gov Strategies to increase sensitivity in CE for antibiotic analysis, particularly for low concentration levels in various matrices, include off-line preconcentration, on-line stacking modes, and in-line solid-phase extraction. nih.gov

While specific detailed research findings on this compound analysis solely by Capillary Electrophoresis were not extensively found, the principles and techniques applied to other aminoglycosides and antibiotics by CE are relevant. For instance, CE has been used for the chiral separation of other compounds using antibiotics like vancomycin (B549263) as chiral selectors in the background electrolyte. mdpi.com

Bioanalytical Approaches for this compound Quantification in Biological Matrices (excluding human clinical samples)

Bioanalytical approaches for quantifying compounds like this compound in biological matrices involve methods capable of accurately determining the compound's concentration in complex biological samples. While information specifically on this compound quantification in non-human biological matrices is limited in the provided search results, general principles and techniques for bioanalysis in biological matrices are applicable.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the bioanalysis of drugs in biological matrices due to its sensitivity and selectivity. nih.gov Sample preparation is a critical step in bioanalysis to extract the analyte from the complex matrix and minimize matrix effects. Common sample preparation techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). nih.govnih.gov SPE is often used for extracting target analytes from various matrices, including biological samples, due to its robustness, although it can still contribute to matrix effects. nih.gov

Matrix effects, which can influence the ionization of the target analyte in LC-MS/MS, are a significant consideration in bioanalysis. nih.gov These effects can differ across various biological matrices and analytical settings. nih.gov While matrix effects cannot be entirely eliminated, they can be minimized or compensated for through careful method development and validation. nih.gov Strategies to control matrix effects include adjusting chromatographic parameters to avoid co-elution with interfering compounds and using appropriate internal standards, such as isotopically labeled analogues. nih.gov

Studies on other related aminoglycosides, such as etimicin, in biological matrices (including animal samples) highlight the use of LC-MS/MS for quantification. nih.gov These methods involve specific sample preparation steps and chromatographic conditions optimized for the analyte and matrix. nih.gov

Method Validation and Quality Control in this compound Analysis

Method validation is a critical process in analytical chemistry to ensure that a specific method is suitable for its intended purpose and consistently yields accurate and reliable results. researchgate.netamericanpharmaceuticalreview.comdemarcheiso17025.comlabmanager.com This is particularly important for the analysis of pharmaceutical compounds like this compound. Validation data provide documented evidence of the method's performance, consistency, and reliability. researchgate.netamericanpharmaceuticalreview.com

Key validation parameters for analytical methods, as outlined by guidelines from regulatory bodies like the ICH (International Conference on Harmonisation), include accuracy, precision (repeatability and intermediate precision), specificity/selectivity, detection limit, quantitation limit, linearity, range, and robustness. researchgate.netdemarcheiso17025.comlabmanager.comeuropa.eu

Specificity/selectivity is crucial to ensure that the method accurately measures the target analyte without interference from other components in the sample matrix, such as impurities or degradation products. europa.eu For stability-indicating methods, demonstrating specificity involves analyzing samples containing known interferences, stress-degraded samples, and aged samples. europa.eu

Precision assesses the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. demarcheiso17025.com Accuracy refers to the closeness of test results obtained by the method to the true value. demarcheiso17025.com Linearity establishes the proportional relationship between the analyte concentration and the method's response over a defined range. demarcheiso17025.com The range defines the interval between the upper and lower concentrations for which the method has demonstrated a suitable level of precision, accuracy, and linearity. demarcheiso17025.com

Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as flow rate, column temperature, or mobile phase composition. labmanager.com Demonstrating robustness is important for ensuring method reliability during routine use and transfer between laboratories. labmanager.com

Quality control (QC) procedures are implemented alongside validated methods to monitor the ongoing performance of the analytical system and ensure the quality of the results obtained during routine analysis. This includes system suitability testing, which confirms the readiness of the analytical system before sample analysis. americanpharmaceuticalreview.comlabmanager.com

Method validation is considered an ongoing process, with method performance ideally reviewed and trended periodically. americanpharmaceuticalreview.com A change control program should be in place to evaluate the impact of any modifications to a validated method. researchgate.netamericanpharmaceuticalreview.com

While specific validation data for this compound analysis were not detailed in the search results, the general principles of method validation and quality control described are fundamental to ensuring the reliability of any analytical method used for this compound research, including those employing CE or bioanalytical approaches.

Preclinical and Mechanistic Studies of Verdamicin

In Vitro Antibacterial Activity Spectrum

Verdamicin (B1209214) exhibits a broad spectrum of in vitro antibacterial activity. researchgate.netnih.govasm.org

Efficacy against Gram-Negative and Gram-Positive Bacteria (e.g., Enterobacteriaceae, Pseudomonas aeruginosa)

This compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net Its activity spectrum appears similar to that of gentamicin (B1671437) and sisomicin (B1680986). researchgate.netnih.govresearchgate.netresearchgate.net Specifically, this compound has shown activity against members of the family Enterobacteriaceae and Pseudomonas aeruginosa. researchgate.netscispace.com Against Gram-negative organisms, with the exception of Pseudomonas, this compound was found to be 1.5 to over 3 times more active than gentamicin in mice. annualreviews.org It displays slightly greater activity against Pseudomonas than gentamicin but somewhat less activity than tobramycin (B1681333). annualreviews.org

Comparative Potency with Other Aminoglycosides (Gentamicin, Sisomicin)

The in vitro and in vivo spectrum of activity of this compound appears similar to that of gentamicin and sisomicin. researchgate.netnih.govresearchgate.netresearchgate.net this compound was slightly more active against Gram-positive bacteria than sisomicin and approximately as active as sisomicin against Gram-negative bacteria, excluding Pseudomonas. annualreviews.org Comparative studies have indicated that this compound's antibacterial activity is higher than that of gentamicin but lower than that of amikacin (B45834) and similar to that of netilmicin (B1678213) against a range of isolates, including gentamicin-resistant strains. asm.orgnih.gov

Data on the comparative potency of this compound, gentamicin, and sisomicin against various organisms has been summarized based on mean protective dose data in mice. researchgate.net The results are expressed as ratios, indicating, for example, that this compound was, on average, 2.7 times more active than gentamicin against certain organisms. researchgate.net

Ribosomal Selectivity Studies

Aminoglycosides, including this compound, exert their antimicrobial effect by binding primarily to the 30S ribosomal subunit of bacteria, specifically to helix 44 (h44) of the 16S rRNA in the decoding region (A-site), and secondarily to helix 69 (H69) of the 23S rRNA of the large subunit. nih.govpatsnap.commdpi.com This binding interferes with protein synthesis. nih.govpatsnap.com

Evaluation of Binding to Bacterial vs. Hybrid Ribosomes

The selectivity of 2-deoxystreptamine (B1221613) (2-DOS) aminoglycosides for bacterial ribosomes is understood to arise from structural differences in the h44 decoding sites between bacterial and eukaryotic ribosomes. nih.gov In eukaryotic ribosomes, specific nucleotide substitutions in h44, such as A1408G and G1491A (bacterial numbering), alter key binding interactions mediated by the aminoglycoside rings. nih.gov Studies on drug selectivity have utilized hybrid ribosomes, where the bacterial h44 is replaced by the corresponding cytosolic homolog, creating bacterial ribosomes with a humanized drug-binding pocket. nih.gov This approach allows for the determination of the relative contribution of elements like H69 in 23S rRNA to drug selectivity. nih.gov While the provided search results confirm that aminoglycosides bind to bacterial ribosomes and discuss the basis of selectivity using hybrid ribosomes in the context of other antibiotics like capreomycin (B601254) and viomycin, specific detailed findings on this compound's binding to bacterial versus hybrid ribosomes were not explicitly found in the provided snippets.

Mechanistic Studies on Bacterial Growth Inhibition and Cell Death

Aminoglycosides enter bacterial cells through a process that involves initial passive binding to the negatively charged bacterial cell membrane, followed by active transport across the inner membrane, which is oxygen-dependent in aerobic Gram-negative bacteria. smpdb.caresearchgate.netgoogle.com Once inside the cell, they bind to the 30S ribosomal subunit, inhibiting protein synthesis and leading to the accumulation of defective proteins. nih.govpatsnap.comsmpdb.cagoogle.com This disruption of protein synthesis is the primary mode of their bactericidal action. nih.gov The mechanisms of cell death induced by aminoglycosides are still being investigated but are thought to involve continuous uptake of the antibiotic, insertion of mistranslated proteins into the membrane, oxidative stress, and potentially hyperpolarization of the membrane. researchgate.net

Biotransformation Studies in Microorganisms

Biotransformation of this compound has been observed in certain microorganisms. Resting cells of a 2-deoxystreptamine idiotrophic mutant of Micromonospora sagamiensis were found to transform this compound into gentamicin C2a (the 6'-C epimer of gentamicin C2), gentamicin C2, and then gentamicin C1. researchgate.netresearchgate.nettandfonline.com This biotransformation sequence involves initial (4', 5')-reduction of this compound, followed by 6'-C-epimerization, and then 6'-N-methylation. researchgate.netresearchgate.net In contrast, M. zionensis transformed this compound into a new antibiotic, VF3-1, which was suggested to be 6'-N-methylthis compound. researchgate.nettandfonline.com These findings provide insight into the potential metabolic fates of this compound in microbial systems.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound52948323 nih.gov
Gentamicin3467 mims.comnih.gov
Sisomicin36119 wikipedia.orgwikidata.orgguidetopharmacology.org

Data Tables

Based on the search results, a summary of comparative in vitro activity could be presented in a table format, although specific MIC values for a wide range of bacteria were not consistently available across the snippets for direct comparison in a comprehensive table. However, the relative potency compared to other aminoglycosides can be summarized.

Table 1: Comparative Activity of this compound Relative to Gentamicin and Sisomicin (Based on In Vivo Data in Mice)

Organism GroupThis compound vs. Gentamicin (Ratio)This compound vs. Sisomicin (Activity)
Gram-Negative Bacteria (except Pseudomonas)1.5 - >3 times more activeApproximately as active
Gram-Positive Bacteria-Slightly more active
PseudomonasSlightly greater activityApproximately as active

Note: Ratios are approximate and based on mean protective dose data. researchgate.netannualreviews.org

Future Research Directions in Verdamicin Chemistry and Biology

Exploration of Undiscovered Verdamicin (B1209214) Analogs from Natural Sources

The genus Micromonospora, the source of this compound, is a well-established producer of a wide array of bioactive natural products, including numerous aminoglycosides. rsc.orgresearchgate.netekb.egresearchgate.net Despite extensive research, the vast biodiversity of Micromonospora species, particularly those from under-explored or unique environments like marine habitats and deserts, suggests a significant untapped potential for the discovery of novel secondary metabolites. rsc.orgekb.egresearchgate.net Future research efforts are directed towards isolating and characterizing new strains of Micromonospora from diverse ecological niches. ekb.egresearchgate.net Advanced screening techniques, coupled with modern analytical methods such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, are crucial for identifying and structurally elucidating new this compound analogs that may possess altered or improved biological profiles. rsc.org The exploration of these natural sources is driven by the possibility of finding compounds with different glycosylation patterns, modified amino or hydroxyl groups, or variations in the core scaffold, which could lead to enhanced potency, broader spectrum of activity, or reduced susceptibility to resistance mechanisms.

Rational Design of Next-Generation this compound Derivatives to Combat Resistance

Bacterial resistance to aminoglycoside antibiotics is a significant clinical challenge, primarily mediated by aminoglycoside-modifying enzymes (AMEs), ribosomal modifications, and efflux pumps. nih.govnih.gov AMEs, including N-acetyltransferases (AACs), O-phosphotransferases (APHs), and O-nucleotidyltransferases (ANTs), catalyze the modification of specific amino or hydroxyl groups on the aminoglycoside structure, thereby reducing their affinity for the bacterial ribosome. nih.govgoogle.com Rational design strategies for developing next-generation this compound derivatives focus on structural modifications that circumvent these resistance mechanisms. This involves identifying key positions on the this compound scaffold that are targets for AME-mediated modification and designing analogs where these positions are chemically altered to prevent enzymatic inactivation while retaining ribosomal binding affinity. nih.govacs.org For instance, modifications at positions commonly targeted by APH or AAC enzymes could yield derivatives active against resistant strains. acs.org Additionally, structural modifications aimed at improving ribosomal binding or interfering with efflux pump recognition are active areas of investigation. nih.gov

Table 1: Potential Rational Design Strategies to Combat Aminoglycoside Resistance

Resistance MechanismEnzymatic Activity InvolvedTargeted Modification Sites on AminoglycosidesRational Design Approach
Aminoglycoside ModificationN-acetyltransferases (AACs)Amino groups (e.g., 6', 3, 2'')Chemical modification (e.g., acylation, alkylation) of amino groups to prevent acetylation. nih.gov
O-phosphotransferases (APHs)Hydroxyl groups (e.g., 3', 5'', 2'')Chemical modification (e.g., deoxygenation, etherification) of hydroxyl groups to prevent phosphorylation. nih.govacs.org
O-nucleotidyltransferases (ANTs)Hydroxyl groups (e.g., 2'', 4')Chemical modification of hydroxyl groups to prevent nucleotidylation. nih.gov
Reduced Ribosomal AffinityRibosomal RNA Methylation, MutationsAminoglycoside binding site on 16S rRNADesign derivatives with altered binding modes or increased affinity for modified ribosomes. acs.org
Efflux PumpsTransporter proteinsAminoglycoside structureModify compound to reduce recognition by efflux pumps. nih.gov

Integration of Computational Chemistry and Machine Learning in this compound Research

Computational chemistry and machine learning approaches are increasingly valuable tools in the discovery and optimization of bioactive molecules. biorxiv.orgfrontiersin.orgnih.govresearchgate.net For this compound research, these methods can be integrated at various stages to accelerate the development of new derivatives. Molecular docking and dynamics simulations can provide insights into the binding interactions of this compound and its potential analogs with the bacterial ribosome and AMEs, guiding the rational design of new compounds. acs.orggoogle.com Quantitative Structure-Activity Relationship (QSAR) models can be built using data from existing aminoglycosides to predict the biological activity of novel this compound derivatives before synthesis. biorxiv.orgfrontiersin.orgnih.gov Machine learning algorithms can be trained on large datasets of chemical structures and biological activities to identify structural features associated with desired properties, such as potent antibacterial activity or reduced susceptibility to resistance. biorxiv.orgfrontiersin.orgnih.govresearchgate.netbroadinstitute.org Furthermore, computational tools can assist in predicting the ADME (absorption, distribution, metabolism, and excretion) properties and potential toxicity of designed compounds, allowing for early prioritization of promising candidates.

Advanced Biosynthetic Engineering for Enhanced this compound Production and Diversification

The biosynthesis of aminoglycosides like this compound in Micromonospora involves complex enzymatic pathways. nih.govmdpi.comresearchgate.netacs.org Understanding the genes and enzymes (e.g., GenP, GenB4) involved in this compound biosynthesis provides opportunities for advanced biosynthetic engineering. researchgate.netacs.orgresearchgate.net Strategies include manipulating the native biosynthetic gene clusters through techniques such as gene overexpression, deletion, or insertion to increase this compound yield or alter the production of specific analogs. nih.gov Combinatorial biosynthesis, which involves introducing genes from the biosynthetic pathways of other aminoglycosides into the this compound-producing strain, can lead to the production of hybrid molecules with novel structures and potentially improved properties. nih.gov Directed evolution of key biosynthetic enzymes can also be employed to generate variants with altered substrate specificity or catalytic activity, enabling the enzymatic synthesis of new this compound derivatives. researchgate.netresearchgate.net Furthermore, optimizing fermentation conditions based on a deeper understanding of the metabolic pathways can enhance this compound production efficiency. researchgate.net

Table 2: Examples of Biosynthetic Engineering Approaches in Aminoglycoside Production

Engineering ApproachDescriptionPotential Outcome for this compound Research
Gene OverexpressionIncreasing the expression levels of genes encoding key biosynthetic enzymes.Enhanced this compound production yield. researchgate.net
Gene Deletion/InactivationRemoving genes encoding enzymes that produce unwanted byproducts or inactive analogs.Improved purity of desired this compound analogs. researchgate.net
Gene Insertion/ComplementationIntroducing genes from other aminoglycoside biosynthetic pathways.Production of novel hybrid this compound derivatives (combinatorial biosynthesis). nih.gov
Enzyme EngineeringModifying the coding sequence of biosynthetic enzymes to alter their activity.Generation of new this compound analogs through altered enzymatic transformations. researchgate.netresearchgate.net
Pathway OptimizationModifying metabolic fluxes or regulatory elements in the producing organism.Increased overall efficiency of this compound biosynthesis. researchgate.net

Q & A

Q. What are the established synthetic pathways for Verdamicin C2 and C2a, and how do reaction conditions influence stereochemical outcomes?

this compound C2 and C2a are synthesized via oxidative transformation of allylic azides in dihydro[2H]pyrans using SeO₂, followed by stereocontrolled elaboration of the 5' side chain . Key considerations:

  • Oxidative selectivity : Monitor reaction temperature (25–40°C) and solvent polarity (e.g., dioxane/water mixtures) to avoid overoxidation.
  • Epimerization control : Use chiral auxiliaries or asymmetric catalysis to ensure C6' stereochemical fidelity, as both epimers exhibit equivalent antibacterial activity .
  • Validation : Confirm structural integrity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS), cross-referenced with synthetic intermediates .

Q. Which analytical techniques are critical for characterizing this compound derivatives and ensuring reproducibility?

  • Chromatographic profiling : Use HPLC-ELSD (Evaporative Light Scattering Detection) to resolve this compound C2a from its C2 congener, as retention times vary due to hydroxyl group positioning .
  • Spectroscopic validation : Combine 2D NMR (COSY, HSQC) to map sugar moiety connectivity and NOE experiments to confirm spatial arrangements of amino groups .
  • Data transparency : Adhere to FAIR principles by depositing raw spectral data in repositories like ChemSpider with metadata detailing instrumentation parameters (e.g., NMR field strength, HPLC gradients) .

Advanced Research Questions

Q. How can enzymatic pathways involving GenB4 be systematically investigated to elucidate its dual reductase/transaminase activity in this compound biosynthesis?

  • In vitro reconstitution : Co-incubate GenB4 with precursors (e.g., this compound C2a) and cofactors (NADPH, pyridoxal phosphate) under controlled pH (7.5–8.0) and ionic strength (150 mM KCl) to isolate reductase vs. transaminase activities .
  • Kinetic profiling : Use stopped-flow spectrophotometry to measure kₐₜ/Kₘ for substrate depletion, comparing 6′-deamino-6′-oxo intermediates to native substrates .
  • Mutagenesis studies : Target conserved residues (e.g., Lys216 in GenB4) via site-directed mutagenesis to disrupt cofactor binding and validate mechanistic hypotheses .

Q. What experimental strategies resolve contradictions in antibacterial activity data between this compound derivatives and gentamicin analogs?

  • Dose-response standardization : Employ checkerboard assays to quantify MIC (Minimum Inhibitory Concentration) under consistent inoculum density (5×10⁵ CFU/mL) and growth media (Mueller-Hinton II) .
  • Variable isolation : Control for efflux pump expression (e.g., AcrAB-TolC in E. coli) using knockout strains to isolate intrinsic antibiotic efficacy .
  • Meta-analysis : Aggregate published MIC data using PRISMA guidelines, stratifying by bacterial strain (Gram-negative vs. Gram-positive) and resistance markers (e.g., aac(3)-IV gene prevalence) .

Q. How should researchers design comparative studies to evaluate this compound’s bioactivity against structurally related aminoglycosides?

  • Structural benchmarking : Compare C2/C2a derivatives with gentamicin C1a using molecular docking simulations (e.g., AutoDock Vina) to predict rRNA A-site binding affinity differences .
  • Transcriptomic profiling : Apply RNA-seq to bacterial cultures post-treatment to identify divergent gene expression patterns (e.g., oxidative stress vs. membrane integrity pathways) .
  • Synergy testing : Use time-kill assays to assess combinatorial effects with β-lactams, ensuring fractional inhibitory concentration (FIC) indices are calculated for additive/synergistic outcomes .

Q. What methodologies ensure robust data reproducibility in this compound enzymology studies?

  • Positive controls : Include GenB1/GenB2 in parallel reactions to confirm absence of cross-contamination and validate enzyme specificity .
  • Replication protocols : Pre-register experimental workflows (e.g., on protocols.io ) detailing centrifugation speeds, buffer compositions, and quenching methods for reaction termination .
  • Data audits : Implement version-controlled electronic lab notebooks (ELNs) to track reagent lot numbers and instrument calibration dates .

Methodological Frameworks

  • Experimental design : Align objectives with feasibility criteria (e.g., access to anaerobic chambers for oxygen-sensitive reactions) and define success metrics (e.g., ≥90% substrate conversion) .
  • Contradiction analysis : Apply iterative triangulation—cross-validate HPLC-ELSD data with LC-MS and enzymatic activity assays to rule out analytical artifacts .
  • Literature integration : Use PICO (Population, Intervention, Comparison, Outcome) frameworks to structure literature reviews, ensuring alignment between this compound’s mechanisms and prior gentamicin studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.